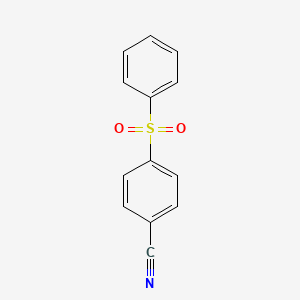
4-(Phenylsulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylsulfonyl)benzonitrile is a chemical compound with the molecular formula C13H9NO2S . It is used in various chemical reactions and has a molecular weight of 243.29 .
Synthesis Analysis
The synthesis of this compound involves several methods . One method involves the reaction with diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and caesium carbonate in dimethyl sulfoxide at 20 degrees Celsius for 24 hours . The reaction is carried out in an inert atmosphere and involves irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylsulfonyl group attached to a benzonitrile group . The InChI code for this compound is 1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H .科学的研究の応用
Electrochemical Applications
4-(Trifluoromethyl)-benzonitrile, a compound structurally related to 4-(Phenylsulfonyl)benzonitrile, has been used as a novel electrolyte additive in high voltage lithium ion batteries. It significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. The additive forms a low-impedance protective film on the cathode, improving the initial capacity and maintaining high capacity retention after numerous charge-discharge cycles. This research highlights the potential of similar compounds in improving the efficiency and durability of high-performance batteries (Huang et al., 2014).
Antimicrobial and Antibiotic Modulating Activity
The antimicrobial properties of 4-(Phenylsulfonyl) morpholine, a derivative of this compound, have been studied. Despite its limited intrinsic antimicrobial activity, it exhibits significant modulating activity, enhancing the effectiveness of other antibiotics. This has been demonstrated in its interaction with amikacin against Pseudomonas aeruginosa, showcasing the potential for this compound derivatives in combination therapies for resistant microbial strains (Oliveira et al., 2015).
Fuel Cell Technology
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which can be considered structurally analogous to this compound, have been synthesized for use in proton exchange membrane fuel cells. These copolymers show adjustable properties like water uptake, proton conductivity, and methanol permeability, which are critical for the fuel cell's performance. The research indicates the potential of this compound and its derivatives in creating advanced materials for clean energy technologies (Sankir et al., 2007).
Optical and Photochemical Applications
This compound derivatives have been explored for their optical properties. For instance, 4-[4-(n-butyloxy)phenylene-imino-methylidene]benzonitrile, structurally related to this compound, demonstrated interesting optical behavior when used in composite films. These composites showed potential in applications like polarizing optical microscopy and fluorescence spectroscopy, indicating the versatility of this compound derivatives in optical technologies (Marin & Perju, 2010).
Cancer Research and Drug Design
Derivatives of this compound have shown potential as anticancer agents. For instance, benzene sulfonamide derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. Molecular docking studies indicated their effectiveness against specific cancer cell lines, highlighting the potential of this compound derivatives in therapeutic applications (Mohamed et al., 2022).
作用機序
Target of Action
It is known to participate in reactions at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, and reactions at this position are crucial for synthesis problems .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound is involved in the synthesis of benzonitriles via an amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes . This reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .
Result of Action
The result of the compound’s action is the production of substituted benzonitriles in good to high yields in a regioselective manner . Benzonitriles are important structural elements found in a number of pharmaceuticals, agrochemicals, and natural products .
Action Environment
The action of 4-(Phenylsulfonyl)benzonitrile can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of different halogens . Additionally, the compound’s reaction can proceed smoothly under mild conditions, making it an efficient and environmentally friendly method to access benzonitriles .
生化学分析
Biochemical Properties
It is known that the compound can participate in various chemical reactions, suggesting potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
A study on a similar compound, 4-(phenylsulfonyl)morpholine, showed that it could inhibit the growth of triple-negative breast cancer cells . It would be interesting to investigate whether 4-(Phenylsulfonyl)benzonitrile has similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can participate in various chemical reactions, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
A study on a similar compound, 4-(phenylsulfonyl)morpholine, showed that it could be metabolized into 4-cyanobutyric acid and glutaric acid
特性
IUPAC Name |
4-(benzenesulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXGJNDLQYPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

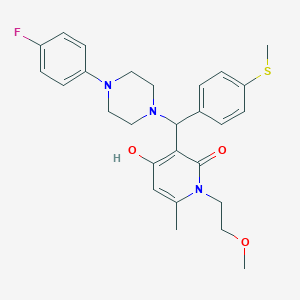
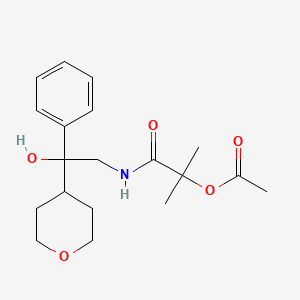
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)
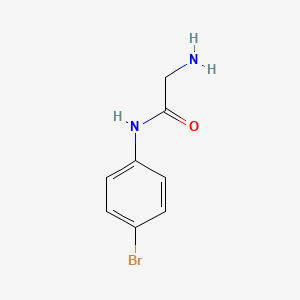

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)

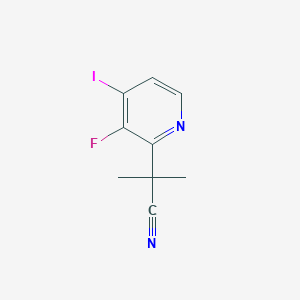
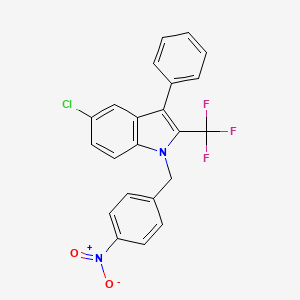
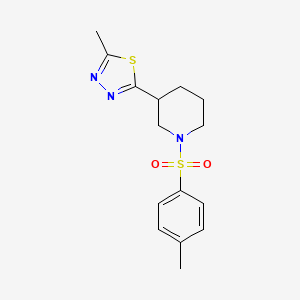
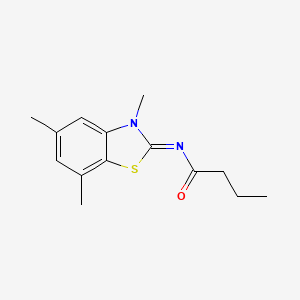
![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)
